N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
Description
Synonyms
| Term | Source |
|---|---|
| N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride | Primary literature |
| 1,5-Dimethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride | IUPAC variant |
| EVT-12368469 | Commercial catalog |
Registry Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 14681-59-5 | Reported, conflicting |
| EC Number | Not available | — |
| PubChem CID | Not assigned | — |
Note on CAS Number Conflict :
The CAS number 14681-59-5 is also associated with Iron-55 (a radioactive isotope), indicating either a registry error or dual assignment, which is atypical. Users should verify this identifier experimentally.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-8-10(6-14-16)5-12-11-7-13-15(3)9(11)2;/h6-8,12H,4-5H2,1-3H3;1H |
InChI Key |
ODESQJJVOWFDNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=C(N(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination via Formaldehyde Condensation
A widely documented method involves reductive amination to form the methylene bridge between the pyrazole moieties. The process begins with the condensation of 1-ethylpyrazole-4-carbaldehyde and 1,5-dimethylpyrazol-4-amine in the presence of formaldehyde, followed by reduction:
Procedure :
- Condensation : 1-Ethylpyrazole-4-carbaldehyde (1.0 equiv) and 1,5-dimethylpyrazol-4-amine (1.2 equiv) are dissolved in methanol. Formaldehyde (1.5 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature.
- Reduction : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) is introduced to reduce the intermediate imine. The reaction proceeds for 6 hours at 50°C.
- Salt Formation : The free base is treated with hydrochloric acid (1.0 M in diethyl ether) to precipitate the hydrochloride salt.
Key Parameters :
- Yield : 68–72%
- Purity : >95% (HPLC)
- Solvent : Methanol
- Temperature : 0°C (condensation), 50°C (reduction)
Nucleophilic Substitution with Chloromethyl Intermediate
This route employs a chloromethyl-substituted pyrazole intermediate, enabling nucleophilic displacement by the amine group of 1,5-dimethylpyrazol-4-amine.
Procedure :
- Chloromethylation : 1-Ethylpyrazole-4-methanol (1.0 equiv) reacts with thionyl chloride (SOCl₂, 2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours to form 1-ethylpyrazole-4-chloromethyl.
- Substitution : The chloromethyl intermediate (1.0 equiv) is combined with 1,5-dimethylpyrazol-4-amine (1.1 equiv) and cesium carbonate (Cs₂CO₃, 2.0 equiv) in DMF. The mixture is heated to 120°C for 12 hours.
- Isolation : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and converted to the hydrochloride salt.
Key Parameters :
Catalytic Hydrogenation of Nitro Precursors
A nitro-to-amine reduction strategy is utilized, leveraging catalytic hydrogenation for final functionalization.
Procedure :
- Nitro Intermediate Synthesis : 1-Ethylpyrazole-4-nitro (1.0 equiv) reacts with 1,5-dimethylpyrazole-4-chloromethyl (1.1 equiv) in DMF with K₂CO₃ (2.0 equiv) at 80°C for 8 hours.
- Hydrogenation : The nitro group is reduced using 5% Pt/C (0.1 equiv) under H₂ (90 psig) at 30°C for 5 hours.
- Acidification : The amine is treated with HCl gas in ethanol to yield the hydrochloride salt.
Key Parameters :
Multi-Step Alkylation and Amination
This method involves sequential alkylation and amination steps, optimizing steric and electronic effects.
Procedure :
- Alkylation : 1-Ethylpyrazole-4-methanol (1.0 equiv) is converted to its tosylate derivative using p-toluenesulfonyl chloride (TsCl, 1.2 equiv) in pyridine at 0°C.
- Amination : The tosylate (1.0 equiv) reacts with 1,5-dimethylpyrazol-4-amine (1.1 equiv) in acetonitrile at 60°C for 24 hours.
- Purification : The product is isolated via recrystallization (ethanol/water) and acidified with HCl.
Key Parameters :
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 68–72% | >95% | Mild conditions, scalable | Requires toxic cyanoborohydride |
| Nucleophilic Substitution | 66–70% | >93% | High regioselectivity | High temperatures, costly Cs₂CO₃ |
| Catalytic Hydrogenation | 85–90% | >97% | Excellent yield, clean reaction | Requires specialized H₂ equipment |
| Multi-Step Alkylation | 60–65% | >90% | Avoids hazardous reagents | Lengthy reaction time |
Optimization Strategies
- Catalyst Selection : Pt/C outperforms Pd/C in hydrogenation, providing higher yields (90% vs. 75%).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates compared to THF or toluene.
- Temperature Control : Maintaining 50–60°C during reductive amination minimizes side-product formation.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences from the target compound:
Key Findings from Comparative Analysis
Fluorinated Analog ()
The fluorinated derivative introduces a strong electron-withdrawing group (F) at the 5-position of the ethylpyrazole ring. Fluorine is known to enhance metabolic stability by resisting oxidative degradation, which could extend the compound’s half-life in biological systems. However, this substitution may also reduce solubility in non-polar environments compared to the target compound .
Chlorinated Analog ()
The chlorine substituent in 4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine introduces steric bulk and electronegativity. Chlorine’s larger atomic radius compared to hydrogen or methyl groups may hinder interactions with hydrophobic binding pockets but improve selectivity for specific targets (e.g., enzyme active sites) .
Methyl-Deficient Analog ()
This structural simplification might also lower molecular weight, affecting diffusion rates across membranes .
Heterocyclic Variants ()
Compounds such as [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine replace one pyrazole ring with a furan or thiophene moiety. These substitutions reduce aromaticity and alter electronic distribution, which could diminish thermal stability but introduce new hydrogen-bonding sites for target engagement .
Biological Activity
N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its structure includes two nitrogen atoms in a five-membered ring, contributing to its unique chemical properties and potential biological activities. The molecular formula for this compound is C11H18ClN5, with a molecular weight of approximately 255.75 g/mol. The presence of an ethyl group and the hydrochloride salt enhances its solubility and stability, making it a candidate for various therapeutic applications.
Research indicates that N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride exhibits significant biological activity, particularly in the areas of anticancer and anti-inflammatory effects. The compound interacts with specific enzymes and receptors, modulating their activity and influencing various biological pathways related to inflammation, cell proliferation, and apoptosis.
Key Biological Activities
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and interference with cell cycle progression.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating signaling pathways involved in inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In laboratory settings, N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride has been tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
- Molecular Docking Studies : Molecular docking simulations have revealed that the compound binds effectively to target proteins involved in cancer progression and inflammation. For instance, it demonstrated strong interactions with human prostaglandin reductase (PTGR2), which is crucial in mediating inflammatory responses.
- Animal Studies : Preliminary animal studies have shown that administration of this compound can lead to significant reductions in tumor size compared to control groups, further supporting its anticancer potential.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
